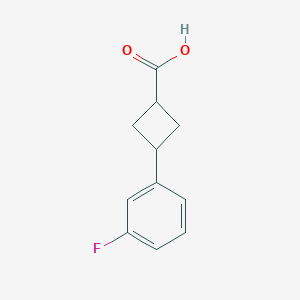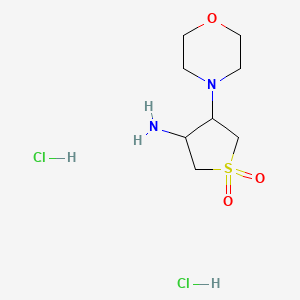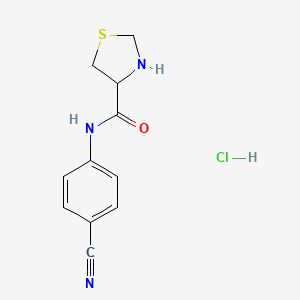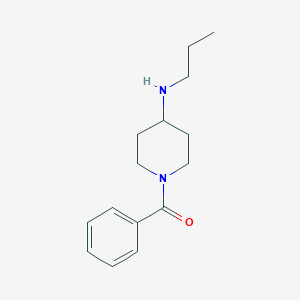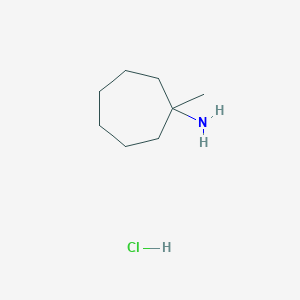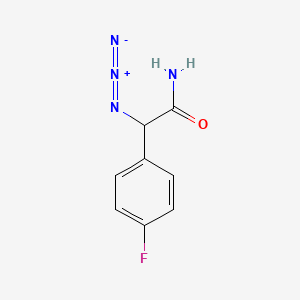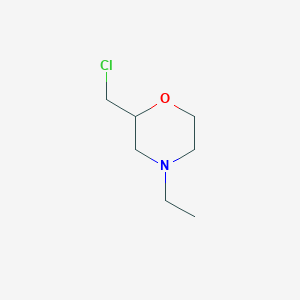
2-(Chloromethyl)-4-ethylmorpholine
Übersicht
Beschreibung
Chloromethyl compounds are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and industrial solvents .
Synthesis Analysis
Chloromethane, a related compound, is produced commercially by treating methanol with hydrochloric acid or hydrogen chloride .Molecular Structure Analysis
Chloroalkyl ethers are a class of organic compounds with the general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain .Chemical Reactions Analysis
Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids .Physical And Chemical Properties Analysis
Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
2-(Chloromethyl)-4-ethylmorpholine: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity with different organic molecules makes it a valuable precursor in the development of medications, particularly those that involve complex ring structures typical of many drug molecules .
Organic Synthesis
This chemical serves as a key intermediate in organic synthesis, facilitating the introduction of the morpholine ring into larger organic compounds. The morpholine ring is a common motif in chemical synthesis due to its versatility and presence in numerous bioactive molecules .
Catalysts and Reagents
In research settings, 2-(Chloromethyl)-4-ethylmorpholine can act as a catalyst or reagent in chemical reactions. Its ability to donate chloromethyl groups is particularly useful in reactions requiring the functionalization of organic substrates with chlorine .
Polymer Chemistry
The chloromethyl group in 2-(Chloromethyl)-4-ethylmorpholine is reactive towards various monomers, making it a useful compound in the creation of polymers. It can be used to modify the properties of polymers, such as enhancing their thermal stability or altering their solubility .
Protective Groups in Chemistry
In synthetic chemistry, protecting groups are used to temporarily deactivate certain functional groups while other reactions are carried out2-(Chloromethyl)-4-ethylmorpholine can be used to protect hydroxyl groups during synthesis, which can then be deprotected to reveal the original functional group .
Solvent Systems
Due to its solubility and chemical stability, 2-(Chloromethyl)-4-ethylmorpholine can be used in solvent systems for research purposes. It can dissolve a wide range of compounds, making it useful in studies involving compound isolation and purification .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-ethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-2-9-3-4-10-7(5-8)6-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVALTHSXYFIFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-ethylmorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




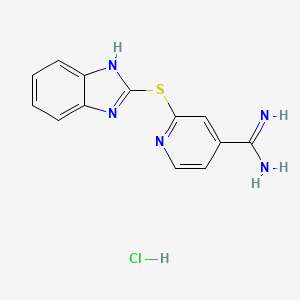

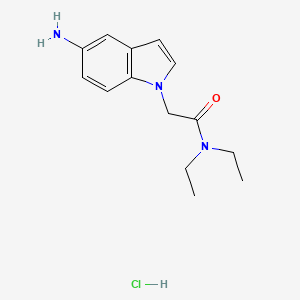
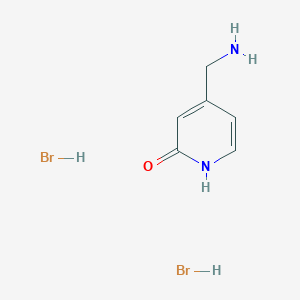
![N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B1520386.png)
